Methyl 2-Amino-3-chloro-6-nitrobenzoate
Description
Methyl 2-amino-3-chloro-6-nitrobenzoate is a substituted benzoate ester featuring a methyl ester group at position 1, an amino (-NH₂) group at position 2, a chlorine atom at position 3, and a nitro (-NO₂) group at position 6 on the aromatic ring. Its molecular formula is C₈H₆ClN₂O₄, with a molecular weight of 259.60 g/mol.
The nitro group at position 6 enhances electrophilic substitution resistance, while the amino group at position 2 may participate in hydrogen bonding, affecting crystallization behavior . The methyl ester group contributes to solubility in organic solvents, a trait common to esters like methyl palmitate or ethyl linolenate observed in phytochemical studies .
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl 2-amino-3-chloro-6-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
SFDVGVVHELZCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination Steps
A closely related preparation method for 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid with nitric acid (60-75% concentration) at low temperatures (0-20 °C) to form 2-nitro-3-toluic acid, followed by hydrogenation to the amino derivative and chlorination with benzoyl peroxide as a radical initiator in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 90-110 °C for 1-2 hours. This method emphasizes high yield (63-68%) and purity (99.0-99.5%) with environmentally friendly and cost-effective reagents.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | m-Toluic acid + HNO3 (60-75%) | 0-20 | - | - | - | Stirring, portion-wise addition |
| Hydrogenation | 2-Nitro-3-methylbenzoic acid + H2 + catalyst | Ambient to H2 atm | - | - | - | Solvent and catalyst used |
| Chlorination | 2-Amino-3-methylbenzoic acid + Cl reagent + benzoyl peroxide + DMF | 90-110 | 1-2 | 63-68 | 99.0-99.5 | Radical chlorination with benzoyl peroxide |
Amination and Esterification
A patent describes the preparation of 2-amino-3-chlorobenzoic methyl ester by methylation of 2-amino-3-chlorobenzoic acid in the presence of mineral alkali and organic solvents such as DMF, N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP). The process includes:
- Dissolving 2-amino-3-chlorobenzoic acid in an organic solvent.
- Adding mineral alkali at room temperature.
- Cooling to 5-10 °C and slowly adding a methylation reagent (e.g., dimethyl sulfate).
- Stirring at room temperature for 4-8 hours.
- Filtering, washing, and drying to obtain the methyl ester.
This method achieves high yield (~95%) and purity (~97% by HPLC), with simple operation and good safety profile suitable for industrial scale.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Dissolution | 2-Amino-3-chlorobenzoic acid + DMF | 15-25 | - | - | - | Ratio acid:solvent 1:3 to 1:7 |
| Alkali addition | Mineral alkali (e.g., NaOH) | 15-25 | - | - | - | Stirring |
| Cooling | - | 5-10 | 0.1-1 | - | - | Stirring |
| Methylation | Methyl sulfate (methylating reagent) | 5-10 to 25 | 4-8 | 95 | 97 | Slow dropwise addition |
| Workup | Water addition, filtration, washing, drying | Ambient | - | - | - | Improves yield and product color |
Alternative Synthetic Routes
Another approach starts from m-xylene , which undergoes chlorination to form 2-chloro-m-xylene, followed by oxidation to 3-methyl-2-chlorobenzoic acid and then ammoniation to 3-methyl-2-aminobenzoic acid. Though this route focuses on the amino-chlorobenzoic acid intermediate, it provides insight into alternative catalytic systems and reaction conditions:
- Chlorination with Lewis acid catalysts (FeCl3, AlCl3).
- Oxidation using hydrogen peroxide in acetic acid with sodium acetate catalyst at 80-100 °C.
- Amination with ammonia under alkaline conditions (Na2CO3) in solvents like DMF or DMSO at 120-150 °C.
This method is noted for simplicity, low cost, and environmental friendliness.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The nitration step requires careful temperature control (0-20 °C) to avoid side reactions and ensure selective nitration at the 6-position on the benzoic acid ring.
- Chlorination using benzoyl peroxide as a radical initiator in polar aprotic solvents like DMF or DMSO yields high selectivity and purity.
- Hydrogenation reduction of nitro groups to amino groups is typically performed under hydrogen atmosphere with suitable catalysts; solvent choice impacts reaction efficiency.
- Esterification via methylation with dimethyl sulfate in the presence of mineral alkali and polar aprotic solvents is efficient and yields high purity products suitable for industrial applications.
- Alternative routes starting from m-xylene provide a cost-effective and environmentally benign synthesis of amino-chlorobenzoic acid intermediates, which can then be esterified.
- The use of Lewis acid catalysts (FeCl3, AlCl3) and oxidants like hydrogen peroxide in acetic acid facilitates selective oxidation steps.
- Purification typically involves filtration, washing, and drying, with water addition post-reaction improving yield and product appearance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3-chloro-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives
Scientific Research Applications
Methyl 2-Amino-3-chloro-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-chloro-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Key Differences :
Substituent Electronic Effects: The nitro group in this compound significantly deactivates the aromatic ring compared to fluorine in its fluoro analog, reducing susceptibility to electrophilic attack.
Hydrogen Bonding and Crystallization: The amino group in all three compounds can act as a hydrogen bond donor, but the nitro group’s strong electron-withdrawing nature may reduce basicity of the amino group, affecting intermolecular interactions .
Fluorination, by contrast, often involves halogen-exchange reactions or electrophilic substitution .
Physicochemical Properties (Inferred)
- Solubility : Methyl esters (e.g., methyl shikimate) generally exhibit higher solubility in polar aprotic solvents compared to ethyl esters due to shorter alkyl chains .

- Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability due to the labile nitro group, whereas chloro analogs are more stable .
Biological Activity
Methyl 2-Amino-3-chloro-6-nitrobenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group, a chloro group, and a nitro group attached to a benzoate ring, which contribute to its diverse reactivity and potential therapeutic applications.
- Molecular Formula : C₈H₈ClN₃O₄
- Molecular Weight : Approximately 233.62 g/mol
The presence of these functional groups allows for various chemical interactions, making this compound a valuable intermediate in synthetic pathways aimed at developing new pharmaceuticals.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily associated with its structural components:
- Nitro Group : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can potentially induce cytotoxic effects or modulate enzyme activities, making it a candidate for antimicrobial and anticancer studies.
- Amino Group : The amino group enhances the compound's ability to interact with biological targets, influencing various biochemical pathways. Compounds with similar structures have shown significant effects on enzyme inhibition and receptor binding.
- Chloro Group : The chloro group contributes to the compound's reactivity and stability in biological systems, allowing it to participate in diverse chemical reactions essential for its biological efficacy.
Biological Activity and Applications
This compound has been studied for its potential applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The nitro group has been linked to activity against various bacteria, including multidrug-resistant strains .
- Pharmacological Exploration : The compound's unique structure makes it suitable for further pharmacological exploration. Investigations into its binding affinity to enzymes or receptors could provide insights into its therapeutic applications, particularly in treating infections caused by resistant bacterial strains.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

